molecular formula C10H9F3N2S B14006923 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione

1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione

Cat. No.: B14006923
M. Wt: 246.25 g/mol
InChI Key: PWVQURPGFWUSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinethione moiety

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and thiourea.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The mixture is heated to facilitate the reaction.

    Formation of Intermediate: The initial reaction between 2-(trifluoromethyl)aniline and thiourea leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the imidazolidinethione ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or nucleophiles.

    Hydrolysis: The imidazolidinethione ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione involves its interaction with molecular targets and pathways:

    Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, an enzyme responsible for the production of nitric oxide.

    Molecular Targets: The primary molecular targets include the active sites of enzymes where the compound binds and exerts its inhibitory effects.

    Pathways Involved: The inhibition of nitric oxide synthase affects pathways related to neurotransmission, immune response, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazolidine-2-thione

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)

InChI Key

PWVQURPGFWUSSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.